Phenol Red

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Monitoring Cell Cultures:

Visual pH monitoring

Phenol red is widely used in cell culture media as a visual indicator of the solution's pH. Its color changes depending on the surrounding pH, offering a quick and convenient way for researchers to assess the health and activity of their cell cultures .

Identifying potential issues

Deviations from the optimal pH can signify various problems like cell death, overgrowth of contaminants, or improper gas exchange. The color shift acts as an early warning sign, allowing researchers to take corrective actions before the cultures are compromised .

It's important to note that while phenol red is helpful for initial assessment, it's not a substitute for precise pH measurements using instruments like pH meters.

Studying Estrogen Signaling:

Weak estrogenic activity

While primarily used as a pH indicator, research suggests that phenol red exhibits weak estrogenic activity at concentrations typically present in cell culture media .

Potential impact on research

This estrogenic activity can potentially influence the behavior of estrogen-responsive cells in culture, leading to misinterpretations of experimental results .

Other Applications:

Historical use in kidney function test

Phenol red was previously used in the phenolsulfonphthalein test, a historical method for estimating kidney function, but has since been replaced by more advanced and reliable methods .

Detection of specific enzymes and cellular processes

Phenol red can interact with specific enzymes like peroxidases, allowing researchers to study their activity and potential roles in cellular processes, although further investigation is needed in this area .

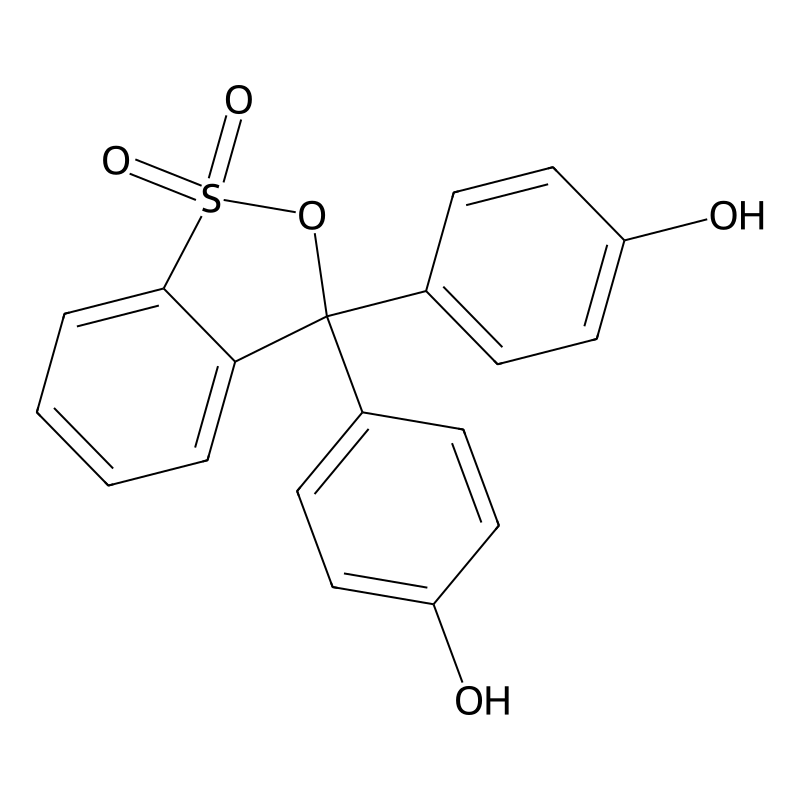

Phenol red, also known as phenolsulfonphthalein, is a synthetic dye and a widely used pH indicator in laboratory settings, particularly in cell biology. It appears as a red crystalline solid and is soluble in water and ethanol. The compound exhibits a color change depending on the pH of the solution: it transitions from yellow at acidic pH (below 6.8) to red at neutral pH (around 7.4) and bright pink at alkaline pH (above 8.2) . Its chemical formula is C₁₁H₁₀O₃S, and its structure includes a sulfonic acid group that contributes to its acidic properties.

In cell culture, phenol red acts as a weak acid-base indicator. Healthy cells take up nutrients and generate waste products, which slightly acidify the culture medium. As cells die or become stressed, their metabolic activity decreases, leading to a less acidic environment. Phenol red responds to these changes by transitioning from its yellow form (acidic) to red or pink (less acidic/alkaline), providing a visual indication of cell health and viability [].

Phenol red exhibits biological activity as a weak estrogen mimic. In cell culture studies, it has been shown to enhance the growth of cells expressing estrogen receptors. This property has implications for fertility treatments and stem cell research, particularly in differentiating ovarian epithelial cells into oocyte-like cells . Additionally, phenol red can interfere with certain spectrophotometric assays due to its color properties, leading to the development of tissue culture media that are phenol red-free .

Phenol red is primarily used as a pH indicator in various applications:

- Cell Culture: It helps monitor pH changes in cell culture media.

- Laboratory Experiments: It serves as an acid-base indicator in titrations and other chemical analyses.

- Swimming Pool Testing: Used in test kits to determine water pH levels .

- Medical Diagnostics: It assists in measuring blood chemistry and other biological fluids .

Studies have investigated the interactions of phenol red with various substances:

- Calcium Chloride and Sodium Bicarbonate: These compounds react with phenol red to demonstrate its pH sensitivity through observable color changes.

- Estrogen Receptor Activity: Research has explored how phenol red influences estrogen receptor activity in vitro, highlighting its role as an endocrine disruptor .

Phenol red shares structural similarities with several other pH indicators. Below is a comparison highlighting its uniqueness:

| Compound | Color Change Range | Unique Features |

|---|---|---|

| Bromothymol Blue | Yellow (acidic) to Blue (basic) | Often used in microbiological applications |

| Thymol Blue | Yellow (pH < 8.0) to Blue (pH > 9.6) | Useful for titrations involving strong bases |

| Bromocresol Purple | Yellow (acidic) to Purple (basic) | Commonly used in biochemical assays |

| Phenolphthalein | Colorless (acidic) to Pink (basic) | Widely used in titrations but not suitable for biological systems due to its higher pH transition point |

Phenol red's specific transition range (pH 6.8 - 8.2) makes it particularly valuable for biological applications where physiological pH levels are critical .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Melting Point

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 205 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 202 of 205 companies with hazard statement code(s):;

H315 (99.5%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (41.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (89.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

V04 - Diagnostic agents

V04C - Other diagnostic agents

V04CH - Tests for renal function and ureteral injuries

V04CH03 - Phenolsulfonphthalein

Pictograms

Irritant

Other CAS

Wikipedia

General Manufacturing Information

Dates

A visual detection of human immunodeficiency virus gene using ratiometric method enabled by phenol red and target-induced catalytic hairpin assembly

Jiao Zhou, Lei Han, Yu Ling, Lei Wang, Nian Bing Li, Hong Qun LuoPMID: 32887109 DOI: 10.1016/j.talanta.2020.121202

Abstract

Relying on the specific coordination of Agand mismatched cytosine-cytosine (C-C), the high-efficiency inhibition of urease by Ag

ion, and the rapid and sensitive response of phenol red to pH, a sensitive ratiometric sensor has been designed for visual detection of human immunodeficiency virus gene (HIV DNA). This sensor utilizes the HIV DNA to initiate catalytic hairpin assembly (CHA) process, releasing Ag

to inhibit subsequent urease-catalyzed urea hydrolysis and prevent the pH of the solution from rising. The CHA process and the absorbance ratio of phenol red at different wavelengths (A

/A

) amplify the signal, allowing the sensor to detect HIV DNA from 10 to 130 nM in a sensitive and highly selective manner with a low detection limit of 7.8 nM. In addition, this sensor can visually distinguish different concentrations of HIV DNA within a certain range and possesses a good recovery in 1% of serum samples, which will provide new ideas for biosensor design, dipstick test, blood test, and other clinical disease prevention.

Rapid diagnosis of Theileria annulata by colorimetric loop-mediated isothermal amplification (LAMP) assay

Sanjhi Paliwal, Vikrant Sudan, Daya Shanker, Mukesh SrivastavaPMID: 32947234 DOI: 10.1016/j.vetpar.2020.109224

Abstract

Theileria annulata the causative agent of bovine tropical theileriosis (BTT) is globally distributed. Rapid and accurate detection of the parasite is essential for the implementation and evaluation of mass drug administration and planned vaccination programs for controlling BTT. Loop mediated isothermal amplification (LAMP) amplifies targeted nucleic acid with a high efficacy, sensitivity and rapidity under isothermal conditions. In the present study, the internal transcriber space (ITS) gene of T. annulata was targeted for the development of a LAMP assay using pH-sensitive dye (phenol red) for enhanced visual detection of amplification. This method employed a set of specially designed four primers that recognized six distinct regions on the targeted gene. No amplification was detected with the DNA of other tested haemoprotozoans. Positive LAMP products were identified by a colour change from pink to yellow, and then rechecked by specific ladder pattern upon agarose gel electrophoresis. LAMP was able to detect infection in 63 out of 85 animals compared with blood microscopy, simple PCR and nested PCR which detected infection in 40, 49 and 64 animals, respectively. No difference in detection was seen in the colorimetric assay and the classical UV based LAMP assay.Development of a Dye-Based Device to Assess the Poultry Meat Spoilage. Part II: Array on Act

Lisa Rita Magnaghi, Giancarla Alberti, Federica Capone, Camilla Zanoni, Barbara Mannucci, Paolo Quadrelli, Raffaela BiesuzPMID: 33118801 DOI: 10.1021/acs.jafc.0c03771

Abstract

This work presents a colorimetric dye-based array for naked-eye detection of chicken meat spoilage. The array is obtained by fixing five acid-base indicators,-cresol purple (

),

-cresol red (

), bromothymol blue (

), thymol blue (

), and chlorophenol red (

), and a sensing molecule specific for thiols, 5,5'-dithiobis(2-nitrodibenzoic acid), called Ellman's reagent (

), on a cellulose-based support. The dyes, being permanently charged, are fixed on the support via ion-exchange. The entire degradation process of beast poultry meat, at ambient temperature and in a domestic fridge, is followed by the change of the color of the array, placed in the headspace over the meat samples. The device is set after selection of the most suitable starting form, which could be the acidic or the basic color of indicators, being the proper dye concentration and the dimension of the spots already established. Basing on sensors colors, we identified three levels of the degradation process of chicken meat, named SAFE, WARNING, and HAZARD. By instrumental analysis, we demonstrated that sensors response was correlated to volatile organic compounds (VOCs) composition in the headspace and, thus, to meat spoilage progress. We demonstrated that biogenic amines (BAs), commonly considered a critical spoilage marker, are indeed produced into the samples but never present in the headspace, even in traces, during the investigated time-lapse. The VOC evolution nevertheless allows one to assign the sample as WARNING and further HAZARD. Some indicators turned out to be more informative than others, and the best candidates for a future industrial application resulted in a bromothymol blue (

)-, chlorophenol red (

)-, and Ellman's reagent (

)-based array.

Synthesis and Evaluation of PEG-PR for Water Flux Correction in an In Situ Rat Perfusion Model

Guo Chen, Xingqi Min, Qunqun Zhang, Zhiqiang Zhang, Meiqiang Wen, Jun Yang, Meijuan Zou, Wei Sun, Gang ChengPMID: 33158074 DOI: 10.3390/molecules25215123

Abstract

Phenol red (PR) is a widely used marker for water flux correction in studies of in situ perfusion, in which intestinal absorption usually leads to the underestimation of results. In this paper, we propose a novel marker polyethylene glycol (PEG)-PR (i.e., PR modified by PEGylation) with less permeability and evaluate its application in an in situ perfusion model in rats. PEG-PR was synthesized by the chemical conjunction of polyethylene glycol-4k/5k (PEG-4k/5k) and PR. The synthesized PEG-PR was then characterized usingH-NMR,

C-NMR, ultraviolet (UV), X-ray diffraction (XRD), and differential scanning calorimetry (DSC) analyses. The low permeability of PEG-PR was assessed using everted gut sac (EGS) methods. The apparent permeability coefficients (

, 3-8 × 10

cm/s) of PEG4k/5k-PR exhibited a nearly 15-fold reduction compared to that of PR. The different concentrations of PEG4k/5k-PR did not contribute to the

value or cumulative permeable percentage (about 0.02-0.06%). Furthermore, the larger molecular weight due to PEGylation (PEG5k-PR) enhanced the nonabsorbable effect. To evaluate the potential application of the novel marker, atenolol, ketoprofen, and metoprolol, which represent various biopharmaceutics classification system (BCS) classes, were selected as model drugs for the recirculation perfusion method. The water flux corrected by PEG4k/5k-PR reflected the accuracy due to the nonabsorbable effect, while the effective intestinal membrane permeability (

) of atenolol corrected by PEG4k/5k-PR showed a statistically significant increase (

< 0.05) in different intestinal segments. In conclusion, PEG-PR is a promising marker for the permeability estimation when using the in situ perfusion model in rats.

Comparative Evaluation and Quantitative Analysis of Loop-Mediated Isothermal Amplification Indicators

Anchi T Scott, Tiffany R Layne, Killian C O'Connell, Nathan A Tanner, James P LandersPMID: 32838514 DOI: 10.1021/acs.analchem.0c02666

Abstract

Loop-mediated isothermal amplification (LAMP) as a diagnostic tool is rapidly gaining recognition and maturity. Among various advantages over traditional polymerase chain reaction, the ability to visually detect amplification by the incorporation of colorimetric indicators is one of its most unique features. There is an overwhelming variety of LAMP indicators in the literature, yet a comprehensive comparative study is lacking. This study evaluates the use of hydroxynaphthol blue, phenol red, calcein, leuco crystal violet, malachite green, and a fluorescent dye for visual detection. A method for objective quantitative analysis using ImageJ is described that is readily implemented in standard and microfluidic workflows. The work here also includes the largest inter-reader variability study involving 24 participants to evaluate these indicators. We found inaccuracies in visual assessment as bias and/or individual-based perception can exist, solidifying the need for objective analysis. There was not a "universal" indicator, although considerations in sample preparation, storage, and applicability are discussed in length.Quantifying Sample Collection and Processing Impacts on Fiber-Based Tear Fluid Chemical Analysis

Anis Barmada, Scott A ShippyPMID: 33024616 DOI: 10.1167/tvst.9.10.23

Abstract

Noninvasive analyses of tear fluid from humans and animal models in clinical and research settings most commonly use absorbent material for collection and processing. Still, the impact of these analytical techniques on tear chemical analyses remains largely unknown. The purpose of this study was to quantify the impacts of phenol red thread fiber-based tear sample collection and processing on the primary amine content.Human tears were collected by placing the folded end of phenol red thread on the palpebral conjunctiva of the right eye for 20 seconds. The wetted thread was then processed using elution or extraction, and capillary electrophoresis with light-emitting diode-induced fluorescence detection was used for analysis and quantitation.

Distinct processing methods impacted tear analysis differently. Primary amines adsorbed onto the thread partitioned in a chromatographic manner and thus any single portion of the wetted thread might not be representative of the whole sample. Quantitative assessment of five small molecule standards after on-thread processing showed significant overestimation of the actual concentration, with increased accuracy for larger volume samples. Yet collection of larger tear volumes introduced error in volume determination owing to evaporation and reduced small molecule separation resolution.

These results indicated that absorption-based tear fluid collection and processing significantly alter chemical content analysis, suggesting that the impacts of methods used should be regularly evaluated to standardize results drawn from different studies.

This study identifies potential inconsistencies and inaccuracies in tear analyses that are widespread across the published literature and clinical care.

Synthesis of chitosan-based polymeric dyes as colorimetric pH-sensing materials: Potential for food and biomedical applications

Jongjit Chalitangkoon, Pathavuth MonvisadePMID: 33712173 DOI: 10.1016/j.carbpol.2021.117836

Abstract

pH-sensitive polymeric dyes were fabricated by grafting phenol red (PR) and rosolic acid (RA) onto chitosan (CS) by a facile method. Successful grafting was confirmed byH NMR, FT-IR, UV-vis, XRD, and elemental analysis. The polymeric dyes exhibited no cell toxicity. The colorimetric pH-sensing films were fabricated by blending the polymeric dyes with CS to establish their pH-dependent color properties. The film color changed in the pH range 4-10, which may indicate food spoilage or wound status. Covalently grafting of polymeric dyes in the films led to excellent color stability, leaching resistance, and reversibility. Hence, the synthesized polymeric dyes had potential as pH-indicative colorants for food and biomedical fields.

Colorimetric loop-mediated isothermal amplification (LAMP) for cost-effective and quantitative detection of SARS-CoV-2: the change in color in LAMP-based assays quantitatively correlates with viral copy number

Everardo González-González, Itzel Montserrat Lara-Mayorga, Iram Pablo Rodríguez-Sánchez, Yu Shrike Zhang, Sergio O Martínez-Chapa, Grissel Trujillo-de Santiago, Mario Moisés AlvarezPMID: 33399137 DOI: 10.1039/d0ay01658f

Abstract

We demonstrate a loop-mediated isothermal amplification (LAMP) method to detect and amplify SARS-CoV-2 genetic sequences using a set of in-house designed initiators that target regions encoding the N protein. We were able to detect and amplify SARS-CoV-2 nucleic acids in the range of 62 to 2 × 105 DNA copies by this straightforward method. Using synthetic SARS-CoV-2 samples and RNA extracts from patients, we demonstrate that colorimetric LAMP is a quantitative method comparable in diagnostic performance to RT-qPCR (i.e., sensitivity of 92.85% and specificity of 81.25% in a set of 44 RNA extracts from patients analyzed in a hospital setting).Au doped poly-thionine and poly-m-Cresol purple: Synthesis and their application in simultaneously electrochemical detection of two lung cancer markers CEA and CYFRA21-1

Huisi Yang, Jing Bao, Danqun Huo, Yan Zeng, Xianfeng Wang, Mickey Samalo, Jiaying Zhao, Suyi Zhang, Caihong Shen, Changjun HouPMID: 33379041 DOI: 10.1016/j.talanta.2020.121816

Abstract

The single tumor antigen does not have enough specificity and sensitivity to meet the accurate diagnostic criteria, and single antigen measurement is often prone to false negative and false positive perceptions. Therefore, simultaneous monitoring of multiple tumor antigens related to precise tumors in serum samples has become an interesting and encouraging analytical method. In this work, we demonstrated an electrochemical biosensor based on multiple signal amplification methods, and simultaneously detect two lung cancer markers, cytokeratin 19 fragment 21-1 (CYFRA21-1) and carcinoembryonic antigen (CEA). Large number of gold nanoparticles distributed on the surface of three-dimensional graphene (3D-G), poly-thionine (pThi) and poly-m-Cresol purple (pMCP) not only provide large number of binding sites for antigen and antibody, but also enhance the electrochemical signal of biosensor and greatly improves the sensitivity of the biosensor. The detection linear range extends from 0.5 to 200 ng/mL, with low detection limits (LOD) of 0.18 ng/mL and 0.31 ng/mL for CYFRA21-1 and CEA, respectively. Overall, this kind of immune-biosensor provides great potential for the simultaneous detection of multiple targets in early clinical diagnosis.Development of a Dye-Based Device to Assess Poultry Meat Spoilage. Part I: Building and Testing the Sensitive Array

Lisa Rita Magnaghi, Giancarla Alberti, Paolo Quadrelli, Raffaela BiesuzPMID: 33125233 DOI: 10.1021/acs.jafc.0c03768

Abstract

The rationale behind the material and dye selection and the investigation of the properties of a solid-phase sensor array designed for following chicken meat spoilage is presented, having in mind that the final target must be the naked eye identification of the degradation steps. The device is obtained by fixing five acid-base indicators,-cresol purple (1),

-cresol red (2), bromothymol blue (3), thymol blue (4), and chlorophenol red (5), and a sensing molecule specific for thiols, 5,5'-dithiobis(2-nitrodibenzoic acid), called Ellman's reagent, (6) on a commercial cellulose-based support. The dimensions of the sensor and the amount of dye sorbed on the solid are carefully studied. The preparation protocol to get reproducible sensing materials is established, based on the kinetic study and the color change investigation. The material stability and the capacity of changing color, according to the acid-base properties of the dyes, are tested. The sources of uncertainty, coming from the technique employed for signal data acquisition and treatment and from the intrinsic variability of the spots based on the commercial support, are established. The highest variability does not come from photo acquisition by a mobile phone, the effect of the illumination equipment, the partial least-squares (PLS) model employed to assess the amount of dye sorbed into the solid but from the variability of different spots and was found equal to 10%. The uncertainty is adequate for final employment since it is referred to as replicates under different conditions that are definitively judged almost always identical by naked eye evaluation, which is our last target for assessing a change of the colors associated with spoilage.

Explore Compound Types